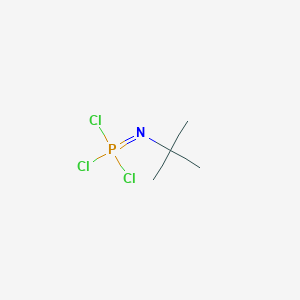![molecular formula C10H13N B105283 2,3,4,5-Tetrahydro-1H-benzo[c]azepine CAS No. 7216-22-0](/img/structure/B105283.png)
2,3,4,5-Tetrahydro-1H-benzo[c]azepine
説明
2,3,4,5-テトラヒドロ-1H-ベンゾ[c]アゼピンは、分子式C10H13Nの有機化合物です。ベンゼン環とアゼピン環が融合した構造を持つベンザゼピン類に属します。
合成経路と反応条件:
工業生産方法: 2,3,4,5-テトラヒドロ-1H-ベンゾ[c]アゼピンの工業生産方法は、文献ではあまりよく知られていません。上記の方法を、反応条件と精製工程を適切に最適化することで、工業用に応用できます。
反応の種類:
酸化: 2,3,4,5-テトラヒドロ-1H-ベンゾ[c]アゼピンは、酸化反応を起こして様々な酸化誘導体を生成することができます。
還元: この化合物は、様々な還元誘導体を生成するために還元することができます。
置換: この化合物は、置換反応を起こすことができます。この反応では、ベンゼン環またはアゼピン環の官能基が他の基に置換されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 適切な条件下で、様々な求電子剤や求核剤を置換反応に使用することができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりケトンまたはカルボン酸が生成され、還元によりアミンまたはアルコールが生成されます。
科学研究への応用
2,3,4,5-テトラヒドロ-1H-ベンゾ[c]アゼピンは、科学研究でいくつかの応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、5HT2C受容体の作動薬としての役割など、潜在的な生物活性について研究されてきました.
医学: この化合物の誘導体は、心血管疾患の治療など、潜在的な治療用途について研究されています.
産業: これは、新素材の開発や、様々な工業用化学物質の合成における中間体として使用されます。
作用機序
2,3,4,5-テトラヒドロ-1H-ベンゾ[c]アゼピンの作用機序は、特定の分子標的や経路との相互作用を伴います。 例えば、5HT2C受容体の作動薬として、様々な生理学的プロセスに関与するセロトニンシグナル経路を調節することができます . 特定の誘導体とその用途に応じて、正確な分子標的と経路は異なります。
類似の化合物:
1-ベンザゼピン: ベンゼン環とアゼピン環が異なる位置で融合した構造を持つ化合物です。
2-ベンザゼピン: 融合パターンが異なる別の異性体です。
3-ベンザゼピン: 融合パターンが異なる別の異性体.
独自性: 2,3,4,5-テトラヒドロ-1H-ベンゾ[c]アゼピンは、その特異な融合パターンと、その結果生じる化学的性質によって独自性を持ちます。この独自性により、この化合物は、異性体と比較して異なる反応性と生物活性を示す可能性があるため、様々な研究用途に適しています。
科学的研究の応用
2,3,4,5-Tetrahydro-1H-benzo[c]azepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
類似化合物との比較
1-Benzazepine: Contains a benzene ring fused to an azepine ring at different positions.
2-Benzazepine: Another isomer with a different fusion pattern.
3-Benzazepine: Yet another isomer with a unique fusion pattern.
Uniqueness: 2,3,4,5-Tetrahydro-1H-benzo[c]azepine is unique due to its specific fusion pattern and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to its isomers.
特性
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-2,4-5,11H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQBPWRTJNBBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440260 | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[c]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7216-22-0 | |
| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[c]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-2-benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P49YZ7P96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a practical method for synthesizing substituted 2,3,4,5-Tetrahydro-1H-benzo[c]azepines?
A: Recent research [] outlines a novel method for synthesizing substituted 2,3,4,5-Tetrahydro-1H-benzo[c]azepines. This method utilizes a reaction sequence starting with N-allyl-N-(2-halobenzyl)-acetamides and derivatives in liquid ammonia. Upon irradiation and introduction of nucleophiles like Me3Sn(-), Ph2P(-), or O2NCH2(-), the reaction yields the desired substituted 2-acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepines.
Q2: What is the proposed mechanism behind this synthesis, and how is it supported?
A: The proposed mechanism hinges on the formation of aryl radicals from the starting materials. These radicals then undergo a 7-endo intramolecular cyclization by attacking a double bond. This forms aliphatic radicals, which participate in a S(RN)1 chain reaction, ultimately producing the substituted 2-acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepines as the main product []. This proposed mechanism is supported by Density Functional Theory (DFT) modeling. The computational study helps to explain the observed product distribution based on the structure of the intermediate aliphatic radicals and the kinetics of their formation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)






![2-[(4-Acetylphenyl)methyl]cyclopentan-1-one](/img/structure/B105231.png)


